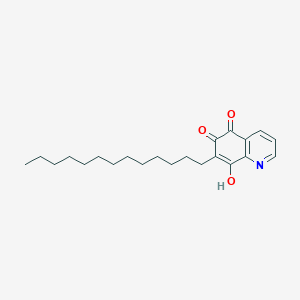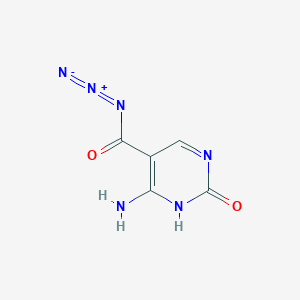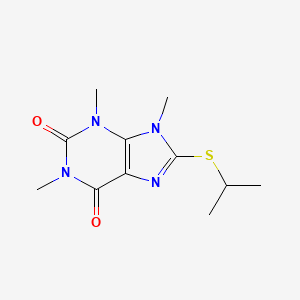
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt is a chemical compound that belongs to the class of naphthalenesulfonic acids and their salts. This compound is known for its applications in various industrial processes, including the production of dyes, surfactants, and other chemical intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfuric acid as a sulfonating agent and isopropyl alcohol as the source of the isopropyl group .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes where naphthalene is treated with sulfuric acid under controlled temperatures to produce naphthalenesulfonic acid. The subsequent introduction of the isopropyl group and neutralization with sodium hydroxide yields the sodium salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced naphthalene compounds, and substituted naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with proteins and enzymes, affecting their activity and function. The isopropyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalenesulfonic acid, sodium salt
- Naphthalenesulfonic acid, dinonyl-, barium salt
- Naphthalenesulfonic acid, dinonyl-, calcium salt
- Naphthalenedisulfonic acid, dinonyl-
- Naphthalenesulfonic acid, bis(1-methylethyl)-, compd. with cyclohexanamine (1:1)
Uniqueness
2-Naphthalenesulfonicacid, 1-(1-methylethyl)-, sodium salt is unique due to its specific combination of a sulfonic acid group and an isopropyl group. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
7403-47-6 |
|---|---|
Molekularformel |
C13H14NaO3S+ |
Molekulargewicht |
273.30 g/mol |
IUPAC-Name |
sodium;1-propan-2-ylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C13H14O3S.Na/c1-9(2)13-11-6-4-3-5-10(11)7-8-12(13)17(14,15)16;/h3-9H,1-2H3,(H,14,15,16);/q;+1 |
InChI-Schlüssel |
TZEKFRKNCCHHKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC2=CC=CC=C21)S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)

![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone](/img/structure/B14010180.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)







